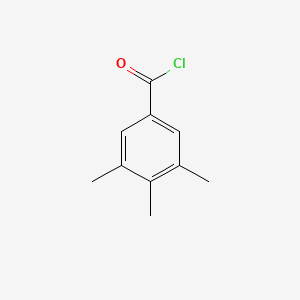
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is a chiral compound with a complex structure that includes multiple functional groups such as hydroxyl, methyl, and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid typically involves multiple steps, starting from simpler precursors. The synthetic route may include the following steps:
Formation of the Alkyne Group: This can be achieved through the use of acetylene derivatives and appropriate catalysts.
Introduction of the Hydroxyl Group: This step may involve oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. The alkyne group may participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid
- (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid
Uniqueness
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups. This uniqueness allows for specific applications in chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-ynoic acid |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h7-9,11-12H,6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
Clave InChI |
YZGVAJYJPSGLLK-HRDYMLBCSA-N |
SMILES isomérico |
CC#CC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canónico |
CC#CCC(C)C(C(C(=O)O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)
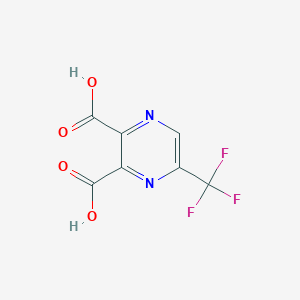
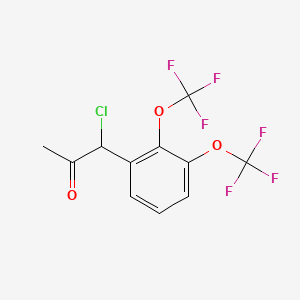

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
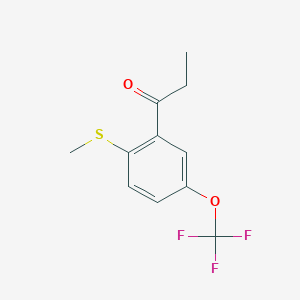
![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)
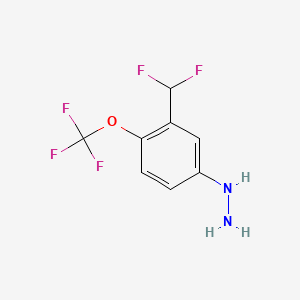
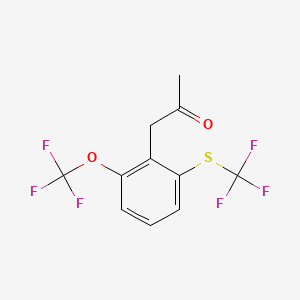

![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)
